N-(4-butylphenyl)-2-chloroacetamide

Description

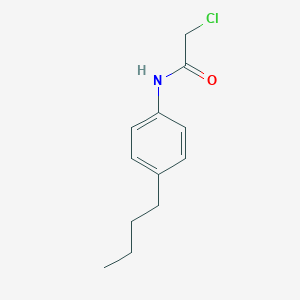

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIULGTVNKLYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979724 | |

| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-62-4, 6350-92-1 | |

| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to N-(4-butylphenyl)-2-chloroacetamide

The creation of this compound is primarily achieved through the chloroacetylation of a specific aniline (B41778) derivative. This process involves careful selection of precursors and optimization of reaction conditions to ensure high yields and purity.

The principal method for synthesizing this compound is the chloroacetylation of 4-butylaniline (B89568). researchgate.netijpsr.info This reaction involves treating 4-butylaniline with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The reaction is a type of nucleophilic acyl substitution where the amino group of the 4-butylaniline attacks the carbonyl carbon of the chloroacetyl chloride. rsc.org The general approach for the synthesis of N-aryl 2-chloroacetamides through the chloroacetylation of the corresponding aryl amine is a well-established method. researchgate.netresearchgate.net

The key precursor for this synthesis is 4-butylaniline, also known as p-butylaniline. nih.govsigmaaldrich.com The optimization of the reaction often involves exploring different solvents, bases, and temperature conditions to maximize the yield and minimize side products. For instance, reactions can be carried out in various solvents like benzene (B151609) or dichloromethane, with a base such as triethylamine. researchgate.net The optimization of reaction conditions, including the choice of base and solvent, is crucial for improving the yield of the desired product. researchgate.net

Derivatization Strategies and Analog Synthesis

The presence of a reactive chlorine atom in the chloroacetamide moiety makes this compound an excellent substrate for further chemical modifications. researchgate.net These modifications are key to creating a diverse range of new chemical entities with potentially interesting biological or material properties.

The chlorine atom in this compound is readily displaced by various nucleophiles. This reactivity is a cornerstone of its use in analog synthesis. researchgate.net For example, it can react with substituted anilines to form N-(4-butylphenyl)-2-(substituted phenylamino)acetamide derivatives. nih.gov This type of nucleophilic substitution allows for the introduction of a wide variety of functional groups, leading to the generation of large libraries of compounds for screening purposes. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease of replacement of its chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net

This compound serves as a key building block for the synthesis of various heterocyclic compounds. These reactions often involve an initial nucleophilic substitution followed by an intramolecular cyclization.

Thiazolidin-4-ones: These five-membered heterocyclic rings can be synthesized from N-aryl-2-chloroacetamide derivatives. researchgate.net The synthesis often involves the reaction of the chloroacetamide with a sulfur-containing nucleophile, which then undergoes cyclization. researchgate.netrsc.org Thiazolidin-4-ones are a significant class of heterocyclic compounds with a wide range of reported biological activities. researchgate.netmdpi.comorientjchem.org One common method involves the cyclocondensation of a Schiff base (formed from an amine and an aldehyde) with thioglycolic acid. researchgate.net Another approach involves the reaction of N-substituted 2-chloroacetamides with thiocyanates. researchgate.net

Thiazoles: Thiazole (B1198619) rings can be formed through reactions involving this compound. For example, reaction with thiourea (B124793) can lead to the formation of aminothiazole derivatives, which can be further modified. scholarsresearchlibrary.com The Hantzsch thiazole synthesis is a classic method for forming this ring system. researchgate.net

Benzoxazoles: While direct synthesis from this compound is less common, related chloroacetamide derivatives are used in the synthesis of benzoxazoles. nih.gov For instance, the acylation of an aminophenol with chloroacetyl chloride can produce an intermediate that is then cyclized to form a benzoxazole (B165842) ring system. nih.gov

The following table summarizes some of the heterocyclic systems that can be generated from chloroacetamide precursors.

| Heterocyclic System | General Synthetic Approach |

| Thiazolidin-4-ones | Reaction with thioglycolic acid or thiocyanates followed by cyclization. researchgate.net |

| Thiazoles | Reaction with thiourea or other thioamides. researchgate.netscholarsresearchlibrary.com |

| Benzoxazoles | Acylation of aminophenols followed by cyclization. nih.gov |

The versatility of this compound allows for extensive structural modifications to create novel compounds. These modifications can involve altering the butylphenyl portion of the molecule or introducing complex side chains via the reactive chloroacetamide group. The goal of such modifications is often to explore structure-activity relationships and develop new molecules with specific desired properties. sid.ir The ease of nucleophilic substitution on the chloroacetamide moiety allows for the introduction of diverse functionalities, leading to new chemical entities with potentially enhanced biological activities. researchgate.netnih.gov Radical cyclization of related trichloroacetamides has also been explored as a method to synthesize complex nitrogen-containing heterocycles. researchgate.netub.edu

Advanced Characterization Techniques in Synthetic Research

The definitive identification and purity assessment of newly synthesized compounds like this compound are paramount in chemical research. Advanced spectroscopic and analytical techniques are indispensable for unambiguously determining the molecular structure and confirming the successful outcome of a synthetic route. The primary methods employed for the characterization of N-aryl-2-chloroacetamides include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of a molecule.

For N-aryl-2-chloroacetamides, the ¹H NMR spectrum provides key diagnostic signals. The protons of the chloroacetyl group (Cl-CH₂) typically appear as a singlet in a distinct region of the spectrum. The amide proton (N-H) also presents as a singlet, though its chemical shift can be broad and vary with concentration and solvent. The protons on the substituted phenyl ring exhibit characteristic splitting patterns (e.g., doublets and triplets) that confirm the substitution pattern.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the amide, the carbon of the chloroacetyl group (Cl-CH₂), and the various aromatic carbons of the butyl-substituted phenyl ring.

While specific spectral data for this compound is not detailed in readily available literature, analysis of closely related N-(substituted phenyl)-2-chloroacetamides provides representative data. For instance, a study on various derivatives offers insights into the expected chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous N-(substituted phenyl)-2-chloroacetamides in CDCl₃

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| N-phenyl chloroacetamide | 10.321 (1H, s, NH), 7.597–7.636 (2H, d, Ar-H), 7.302–7.380 (2H, t, Ar-H), 7.057–7.130 (1H, t, Ar-4H), 4.272 (2H, s, Cl-CH₂) | 164.934 (C=O), 138.751 (C₁), 129.119 (C₃,C₅), 124.130 (C₄), 119.651 (C₂,C₆), 43.833 (Cl-CH₂) |

| N-(4-methylphenyl) chloroacetamide | 10.198 (1H, s, NH), 7.511–7.549 (2H, d, Ar-H), 7.100–7.137 (2H, d, Ar-H), 4.265 (2H, s, Cl-CH₂), 2.274 (3H, s, CH₃) | 164.843 (C=O), 136.257 (C₁), 133.511 (C₄), 129.541 (C₃,C₅), 119.651 (C₂,C₆), 43.815 (Cl-CH₂), 20.730 (CH₃) |

This interactive table provides representative NMR data for compounds structurally similar to this compound, illustrating the typical chemical shifts observed for the core structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₁₂H₁₆ClNO), the expected monoisotopic mass is approximately 225.0920 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, lending strong support to the compound's identity. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing cleavage at the amide bond or loss of the chloroacetyl group.

X-ray Crystallography

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While crystal structure data for this compound itself is not publicly documented, the structure of a related compound, N-(4-acetylphenyl)-2-chloroacetamide, has been reported. This analysis reveals detailed conformational features and intermolecular interactions, such as hydrogen bonding. Such studies are vital for understanding the supramolecular chemistry of this class of compounds.

Table 2: Crystallographic Data for the Analogous Compound N-(4-acetylphenyl)-2-chloroacetamide

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 4.17130 |

| b (Å) | 14.7792 |

| c (Å) | 16.1755 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This interactive table presents crystal structure data for a compound analogous to this compound, showcasing the type of precise structural information obtained from X-ray crystallography.

Structure Activity Relationship Sar and Mechanistic Elucidation

Structural Determinants of Biological Potency

The biological efficacy of N-(4-butylphenyl)-2-chloroacetamide and its derivatives is intricately linked to their molecular architecture. Key structural features, including the nature of the N-aryl substituent, the presence and reactivity of the chloroacetamide group, and other molecular modifications, play pivotal roles in defining their potency and selectivity.

Role of the N-Aryl Substituent

The substituent on the N-aryl ring of chloroacetamide derivatives significantly influences their biological activity. The nature and position of these substituents can modulate the molecule's lipophilicity, electronic properties, and steric interactions, which in turn affect its ability to interact with biological targets.

For instance, in a study of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was observed that the biological activity varied with the position of substituents on the phenyl ring. nih.gov This variation was attributed to differences in how the molecules interact with the cellular structures of different microorganisms. nih.gov Specifically, halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active. nih.govnih.gov Their high lipophilicity is thought to facilitate rapid passage through the phospholipid bilayer of cell membranes. nih.govnih.gov

The presence of a butyl group at the para-position of the phenyl ring, as in this compound, is a key feature. While specific studies focusing solely on the butyl group's influence are limited in the provided context, research on related compounds highlights the importance of such alkyl substitutions. In a broader context of N-aryl mercaptoacetamides, varying the substitution pattern on the aryl ring was shown to be crucial for the selectivity of these inhibitors.

The electronic properties imparted by substituents are also critical. For example, compounds with electron-withdrawing groups like 4-COCH3, 4-OH, 3-CN, and 4-CN on the phenyl core were found to have a total polar surface area (TPSA) in an optimal range for high permeability. nih.gov This suggests that a balance of lipophilic and electronic properties is necessary for potent biological activity.

Interactive Table:

Importance of the Chloroacetamide Electrophilic Center

The chloroacetamide moiety is a crucial electrophilic center in this compound and related compounds, playing a significant role in their mechanism of action. This functional group is known to be a reactive center that can form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins. nih.gov

The reactivity of the chloroacetamide group is attributed to the presence of a chlorine atom, which is a good leaving group, attached to a carbon atom that is adjacent to a carbonyl group. This arrangement makes the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is fundamental to the biological activity of many chloroacetamide derivatives, which often act as irreversible inhibitors of enzymes or other proteins.

For example, chloroacetamide-linked nucleotides have been shown to react nearly quantitatively with the thiol group of cysteine and glutathione, demonstrating the high reactivity of the chloroacetamide group towards nucleophiles. acs.org This covalent modification of proteins can lead to the inhibition of their function.

The electrophilic nature of the chloroacetamide group is a key feature in its use as a warhead in targeted covalent inhibitors. nih.gov While highly reactive electrophiles like chloroacetamides are sometimes considered too reactive for in vivo applications due to potential off-target effects, their reactivity can be tuned by modifying other parts of the molecule. nih.gov This tunability allows for the design of inhibitors with a desired balance of reactivity and selectivity.

The importance of the chloroacetamide group is further highlighted by its role as a versatile synthetic precursor. The ease of replacement of the chlorine atom by various nucleophiles makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. researchgate.net

Influence of Heterocyclic and Other Modifications

The introduction of heterocyclic rings and other structural modifications to the this compound scaffold has been a key strategy to modulate its biological activity. These modifications can significantly alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which incorporate a thiazole (B1198619) ring, has been explored to combat antimicrobial and anticancer drug resistance. nih.gov The thiazole ring, a five-membered heterocyclic ring containing sulfur and nitrogen, is a common motif in many biologically active compounds and can enhance the pharmacological profile of the parent molecule.

Similarly, the reaction of N-aryl 2-chloroacetamides with various nucleophiles can lead to the formation of diverse heterocyclic systems, including imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net These modifications can lead to compounds with a wide range of biological activities, including antimicrobial and antioxidant properties. For example, the reaction of a bis-chloroacetamide derivative with 2-mercaptobenzothiazole (B37678) and other sulfur-containing reagents yielded new bis-sulfide compounds with potent antimicrobial activity. scielo.org.za

The introduction of a thieno[2,3-b]pyridine (B153569) moiety, a fused heterocyclic system, to the N-aryl carboxamide or (carbonylphenoxy)-N-(aryl)acetamide scaffold has also been investigated. acs.org This modification resulted in compounds with potential biological applications. Furthermore, the synthesis of heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide has yielded compounds with significant antibacterial and antioxidant activities. researchgate.netuea.ac.uk

These examples demonstrate that the incorporation of heterocyclic rings and other structural modifications is a powerful tool for optimizing the biological activity of this compound and its analogs. By carefully selecting the heterocyclic system and other substituents, it is possible to fine-tune the properties of the molecule to achieve desired therapeutic effects.

Computational Approaches in SAR Discovery

Computational methods have become indispensable tools in the discovery and optimization of bioactive molecules, including this compound and its analogs. These approaches, which include molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide valuable insights into the molecular basis of biological activity and guide the design of new and more potent compounds.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is widely used to understand the interactions between a ligand, such as this compound, and its biological target at the atomic level. By elucidating these interactions, molecular docking can help to explain the observed biological activity and guide the design of more potent and selective inhibitors.

For example, in a study of N-aryl mercaptoacetamides as inhibitors of metallo-β-lactamases (MBLs), molecular docking was used to investigate the binding modes of these compounds within the active site of the enzymes. nih.gov The docking studies revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity. These insights can be used to design new analogs with improved binding affinity.

Similarly, molecular docking studies of chiral chloroquine (B1663885) analogues helped to explain their structure-activity relationships by identifying key hydrogen bond interactions with the side chain of heme, a crucial target in the malaria parasite. nih.gov In another study, molecular docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents showed reasonable dock scores and binding interactions with their respective targets, supporting the experimental findings. nih.gov

The results of molecular docking studies are often visualized to provide a clear picture of the ligand-protein interactions. These visualizations can highlight the specific amino acid residues involved in binding and the types of interactions that are formed. This information is invaluable for medicinal chemists who are seeking to design new molecules with improved properties.

Interactive Table:

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective molecules.

A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides utilized QSAR analysis to screen for their antimicrobial potential. nih.gov This analysis, based on cheminformatics prediction models, helped to understand how the chemical structure of the substituted functional residues contributes to their antimicrobial activity. nih.gov The study confirmed that the biological activity of these chloroacetamides varied with the position of substituents on the phenyl ring, a finding that was supported by the QSAR analysis. nih.govnih.govresearchgate.net

In another example, a 3D-QSAR study of a large dataset of chiral chloroquine analogues was carried out to explain their structure-activity relationships. nih.gov The study indicated favorable and unfavorable sites on the chloroquine analogues for incorporating steric, hydrophobic, and electropositive groups to improve their antimalarial activity. nih.gov

QSAR models are typically developed using a training set of compounds with known biological activity. The model is then validated using a separate test set of compounds to ensure its predictive power. Once a reliable QSAR model has been established, it can be used to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Advanced Quantum Chemical Calculations for Reactivity Prediction

To predict the reactivity of this compound, advanced quantum chemical calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps, are employed. These computational tools provide insights into the molecule's electronic properties and potential for interaction.

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity researchgate.net. For N-aryl-2-chloroacetamide derivatives, the distribution of these orbitals is key. The HOMO is typically localized on the electron-rich N-aryl moiety, while the LUMO is concentrated around the electrophilic 2-chloroacetamide (B119443) portion, particularly the carbon atom bearing the chlorine. This separation highlights the molecule's predisposition for the N-aryl group to engage in interactions involving electron donation and for the chloroacetamide "warhead" to be susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps further elucidate the reactivity of this compound by visualizing the charge distribution across the molecule researchgate.netresearchgate.net. These maps use a color scale to indicate electrostatic potential, with red representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating areas of low electron density (positive potential, prone to nucleophilic attack). In the case of this compound, the MEP would show a negative potential around the carbonyl oxygen of the acetamide (B32628) group and a positive potential around the methylene carbon attached to the chlorine atom. This distribution strongly suggests that a nucleophile would preferentially attack the electrophilic carbon, leading to the displacement of the chlorine atom. This theoretical prediction aligns with the observed reactivity of chloroacetamides in biological systems.

The table below summarizes key quantum chemical descriptors and their implications for the reactivity of this compound, based on studies of analogous compounds nih.govthaiscience.info.

| Descriptor | Implication for this compound |

| HOMO Energy | Higher energy indicates greater ease of electron donation from the N-aryl portion. |

| LUMO Energy | Lower energy indicates greater ease of electron acceptance at the chloroacetamide group. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity, particularly the susceptibility of the C-Cl bond to nucleophilic attack. |

| MEP (Red regions) | Negative potential, localized on the carbonyl oxygen, indicating a site for hydrogen bonding. |

| MEP (Blue regions) | Positive potential, localized on the carbon attached to chlorine, indicating the primary site for nucleophilic attack. |

CoMFA and CoMSIA Studies

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods used to understand the relationship between the structural properties of a series of molecules and their biological activity nih.govmdpi.com. These studies generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.

While specific CoMFA and CoMSIA studies on this compound are not extensively documented in the public domain, the principles of these analyses can be applied to hypothesize a structure-activity relationship for its class of compounds. For a series of N-aryl-2-chloroacetamide inhibitors, CoMFA and CoMSIA models would be built by aligning the molecules and calculating their steric and electrostatic fields.

CoMFA analysis would likely reveal the following:

Steric Fields: Green contours would indicate regions where bulky substituents are favorable for activity, while yellow contours would suggest that less bulky groups are preferred. For instance, a green contour near the 4-position of the phenyl ring might indicate that the butyl group is beneficial for activity, possibly by occupying a hydrophobic pocket in the target protein.

Electrostatic Fields: Blue contours would highlight areas where electropositive groups enhance activity, whereas red contours would show where electronegative groups are favorable. A blue contour near the phenyl ring could suggest that electron-donating groups increase potency.

CoMSIA analysis provides additional descriptors:

Hydrophobic Fields: These maps would indicate where hydrophobic (e.g., the butyl group) or hydrophilic substituents are preferred.

Hydrogen Bond Donor/Acceptor Fields: These would pinpoint locations where hydrogen bond donors or acceptors on the molecule can interact with the biological target to improve binding affinity. For example, the amide portion of this compound is a key site for such interactions.

The predictive power of these models, validated by statistical parameters like q² and r²_pred, would guide the rational design of new, more potent analogues mdpi.com.

Mechanisms of Biological Action

Covalent Interactions with Biological Targets (e.g., Cys145 of SARS-CoV-2 Mpro)

The primary mechanism of biological action for this compound and related α-haloacetamides is their function as covalent inhibitors nih.gov. The chloroacetamide group serves as an electrophilic "warhead" that can react with nucleophilic residues in the active site of enzymes. A prominent example of this is the inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), a crucial enzyme for viral replication nih.govacs.org.

The active site of SARS-CoV-2 Mpro contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) nih.gov. The thiol group (-SH) of Cys145 is a potent nucleophile. The inhibition mechanism proceeds via a nucleophilic substitution (S_N2) reaction nih.govbiorxiv.org.

The steps of this covalent interaction are as follows:

Binding: this compound first docks into the active site of Mpro, positioning the electrophilic chloroacetamide group in proximity to the Cys145 residue.

Nucleophilic Attack: The deprotonated thiol group (thiolate anion) of Cys145 performs a nucleophilic attack on the carbon atom bonded to the chlorine atom in the chloroacetamide moiety.

Covalent Bond Formation: This attack leads to the formation of a stable covalent thioether bond between the sulfur atom of Cys145 and the acetyl group of the inhibitor.

Leaving Group Departure: The chlorine atom is displaced as a chloride ion (Cl⁻) nih.gov.

This covalent modification of Cys145 is often irreversible and effectively inactivates the enzyme, thereby inhibiting viral replication acs.org. X-ray crystallography studies of similar chloroacetamide inhibitors in complex with Mpro have confirmed this covalent linkage to Cys145 nih.gov.

Cellular Pathway Modulation (e.g., loss of mitochondrial membrane potential, elevated intracellular ROS)

The high reactivity of electrophilic compounds like this compound suggests a potential for off-target interactions that can modulate various cellular pathways, even if a specific biological target is intended. Two significant and interconnected consequences of cellular exposure to reactive electrophiles are the disruption of mitochondrial function and the induction of oxidative stress.

Loss of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP production nih.govmdpi.com. A loss or decrease in ΔΨm is a hallmark of mitochondrial dysfunction and can be an early event in apoptosis (programmed cell death) researchgate.net. Reactive compounds can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the proton gradient and a collapse of the ΔΨm nih.gov. While direct studies on this compound are lacking, it is plausible that its electrophilic nature could lead to the alkylation of critical mitochondrial proteins, thereby inducing a loss of membrane potential.

Elevated Intracellular Reactive Oxygen Species (ROS): Mitochondria are a primary source of intracellular ROS, which are byproducts of cellular respiration researchgate.net. Under normal conditions, cellular antioxidant systems manage ROS levels. However, mitochondrial dysfunction can lead to an overproduction of ROS, resulting in oxidative stress nih.gov. This state of elevated ROS can cause damage to lipids, proteins, and DNA nih.gov. It is conceivable that this compound, by reacting with components of the mitochondrial electron transport chain or antioxidant enzymes like glutathione, could disrupt the delicate redox balance and lead to an accumulation of intracellular ROS. This increase in ROS can, in turn, further damage mitochondria, creating a feedback loop that promotes cellular damage nih.gov.

Correlation of In Vitro and In Silico Findings

The understanding of this compound's biological activity is significantly enhanced by correlating in silico predictions with in vitro experimental results.

Reactivity Prediction and Covalent Inhibition: Quantum chemical calculations (in silico) that predict a high positive electrostatic potential on the α-carbon of the chloroacetamide group and a low LUMO energy directly correspond to its observed behavior as a reactive electrophile in vitro researchgate.net. This predicted reactivity is experimentally validated by the demonstrated ability of chloroacetamide-based inhibitors to form covalent bonds with nucleophilic residues like Cys145 in SARS-CoV-2 Mpro, as confirmed by X-ray crystallography and enzyme inhibition assays nih.govnih.gov. The S_N2 mechanism, suggested by computational models, is consistent with the structural data of the inhibitor-enzyme complex biorxiv.org.

Structure-Activity Relationship and Rational Design: 3D-QSAR methods like CoMFA and CoMSIA provide a theoretical framework (in silico) for understanding how structural modifications, such as changing the substituent on the phenyl ring, would affect binding affinity and inhibitory potency nih.gov. These models can predict that a group like the 4-butylphenyl moiety occupies a hydrophobic pocket. This prediction can then be tested by synthesizing and evaluating the activity of analogues with different alkyl chains (in vitro), thus validating or refining the in silico model.

Predicted Reactivity and Potential Cellular Effects: The inherent reactivity of the chloroacetamide warhead, identified through in silico methods, also helps to explain potential in vitro cellular effects. The prediction of high electrophilicity suggests a propensity for off-target reactions with cellular nucleophiles other than the intended target. This aligns with the general observation that reactive electrophiles can induce cellular stress responses, such as the loss of mitochondrial membrane potential and an increase in ROS levels mdpi.comnih.gov. Therefore, the in silico prediction of reactivity provides a mechanistic basis for interpreting broad cellular toxicity or pathway modulation observed in vitro.

This synergy between computational prediction and experimental validation is crucial for a comprehensive understanding of the compound's mechanism of action and for guiding the future development of more selective and potent therapeutic agents.

Preclinical Evaluation and Future Research Directions

In Vitro Pharmacological Assessments

In vitro assays serve as the initial screening funnel, providing crucial data on a compound's biological activity at a cellular and molecular level.

Direct experimental data on the effects of N-(4-butylphenyl)-2-chloroacetamide on cell viability and proliferation are not prominent in current research. However, studies on analogous N-(substituted phenyl)-2-chloroacetamides provide a strong rationale for investigating its potential in this area, particularly concerning antimicrobial activity.

A study investigating twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated significant efficacy against various microbes. nih.gov All tested chloroacetamides were effective against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Their effectiveness was less pronounced against the Gram-negative Escherichia coli and moderate against the yeast Candida albicans. nih.gov The biological activity was found to vary with the type and position of the substituent on the phenyl ring. nih.gov Derivatives with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide, were among the most active, a characteristic attributed to high lipophilicity, which facilitates passage through the cell membrane. nih.gov

These findings suggest that this compound, with its lipophilic butyl group at the para position, warrants evaluation for its antimicrobial properties.

Table 1: Antimicrobial Activity of Selected N-(substituted phenyl)-2-chloroacetamides

| Compound | Target Organism | Activity Level | Key Finding |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Gram-positive bacteria, Pathogenic yeasts | High | High lipophilicity contributes to potent activity. nih.gov |

| N-(4-fluorophenyl)-2-chloroacetamide | Gram-positive bacteria, Pathogenic yeasts | High | Halogenated p-substituent enhances antimicrobial effect. nih.gov |

| N-(3-bromophenyl)-2-chloroacetamide | Gram-positive bacteria, Pathogenic yeasts | High | Positional substitution on the phenyl ring influences efficacy. nih.gov |

| General N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA | Effective | Broad effectiveness against Gram-positive bacteria. nih.gov |

| General N-(substituted phenyl)-2-chloroacetamides | E. coli | Less Effective | Lower activity against Gram-negative bacteria. nih.gov |

| General N-(substituted phenyl)-2-chloroacetamides | C. albicans | Moderately Effective | Moderate antifungal potential. nih.gov |

The chloroacetamide moiety is a known reactive group, capable of acting as an alkylating agent. This chemical feature suggests that this compound and its derivatives could function as enzyme inhibitors. The chloroacetamide group can form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme, leading to irreversible inhibition.

Research into structurally related compounds supports this hypothesis. For instance, N-(4-acetylphenyl)-2-chloroacetamide has been studied as a potential tyrosinase inhibitor. nih.gov Furthermore, other complex chloroacetamide derivatives have been synthesized and evaluated for their biological activities, including antibacterial and antioxidant effects. uea.ac.uk One such derivative, a thiosemicarbazone synthesized from N-(4-acetylphenyl)-2-chloroacetamide, displayed significant antioxidant activity, with an inhibitory effect of 82.6%, comparable to that of L-ascorbic acid. uea.ac.uk In another context, studies on 4-(hydroxyphenyl)retinamide (4-HPR) have shown a progressive decrease in telomerase activity in mammary tumors, suggesting that enzyme inhibition can be a key mechanism for antiproliferative effects. nih.gov

These examples underscore the potential of the chloroacetamide scaffold to serve as a platform for developing targeted enzyme inhibitors.

Lead Optimization and Drug Design Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a "hit" compound while minimizing its undesirable ones. criver.comnih.gov This process involves iterative chemical modifications to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. criver.comnih.gov

This compound represents a simple scaffold that is ripe for lead optimization. The core structure—a butylphenyl group linked to a chloroacetamide—offers several points for chemical modification:

The Phenyl Ring: The substitution pattern and nature of the substituents on the phenyl ring can be altered to modulate lipophilicity, electronic properties, and target interactions.

The Butyl Group: The length and branching of the alkyl chain can be varied to fine-tune solubility and binding affinity.

The Amide Linker: Modifications to the amide bond could influence metabolic stability and conformational flexibility.

The Chloroacetyl Group: The reactive chlorine atom can be replaced with other groups to create derivatives with different mechanisms of action or to serve as a handle for attaching more complex moieties.

An example of such a strategy is the use of N-(4-acetylphenyl)-2-chloroacetamide as a versatile precursor to synthesize a variety of heterocyclic compounds, including pyrazole, thiazolin-4-one, and thieno[2,3-b]pyridine (B153569) derivatives, which have shown potent antibacterial activity. uea.ac.uk Similarly, hit-to-lead optimization of benzimidazole (B57391) phenylacetamides has led to analogues with improved potency against trypanosomal parasites while maintaining low cytotoxicity. researchgate.net

Identification of Research Gaps and Emerging Applications

The most significant research gap concerning this compound is the lack of direct biological characterization. While the chemistry is established matrixscientific.comsigmaaldrich.com, its pharmacological profile remains largely unexplored.

Based on the activities of its analogues, several emerging applications can be proposed:

Antimicrobial Agents: Given the potent activity of related N-(substituted phenyl)-2-chloroacetamides against MRSA, a key area for investigation is the development of this compound derivatives as novel antibiotics to combat drug-resistant bacteria. nih.gov

Antiparasitic Drugs: The success in optimizing related phenylacetamides as trypanocides suggests a potential avenue for developing treatments for neglected tropical diseases like Chagas disease and Human African Trypanosomiasis. researchgate.net

Enzyme-Targeted Therapeutics: The reactive chloroacetamide group makes it a candidate for developing covalent inhibitors for enzymes implicated in various diseases, from cancer (e.g., kinases, telomerase) to inflammation. nih.gov

Future research should prioritize the systematic screening of this compound against a diverse panel of biological targets to uncover its primary pharmacological activities.

Translational Prospects for this compound Derivatives

The translational prospect of a compound refers to its potential to be developed from a laboratory finding into a clinically useful product. For derivatives of this compound, the prospects are tied to the successful optimization of the lead scaffold for a specific therapeutic indication.

The promising anti-MRSA activity of related chloroacetamides presents a clear translational path. nih.gov With the rising threat of antibiotic resistance, novel agents are in high demand. If derivatives can be designed to have high potency and selectivity against bacterial targets with a favorable safety profile, they could advance into preclinical and clinical development as new antibiotics.

Similarly, the development of phenylacetamide derivatives as broad-spectrum trypanocides highlights another translational opportunity. researchgate.net Demonstrating in vivo efficacy in relevant animal models would be the next critical step toward translating these laboratory findings into potential treatments for devastating parasitic infections. researchgate.net The key to translation will be a multi-parameter optimization approach that balances potency, selectivity, pharmacokinetic properties, and safety. nih.gov

Q & A

Basic: What are the recommended safety protocols for handling N-(4-butylphenyl)-2-chloroacetamide in laboratory settings?

Methodological Answer:

Researchers must adhere to strict safety protocols:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if aerosolization is possible .

- Containment: Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during solvent evaporation or high-temperature steps .

- Waste Disposal: Segregate halogenated organic waste and collaborate with certified hazardous waste management services to ensure environmentally safe disposal .

Basic: How is this compound synthesized, and what are the critical reaction conditions?

Methodological Answer:

The compound is typically synthesized via chloroacetylation :

- Step 1: React 4-butylphenylamine with chloroacetyl chloride in anhydrous dichloromethane under inert atmosphere (N₂/Ar) at 0–5°C to suppress side reactions .

- Step 2: Neutralize excess acid with sodium bicarbonate, followed by solvent removal under reduced pressure.

- Critical Conditions: Maintain pH < 7 to avoid hydrolysis of the chloroacetamide group. Purify via recrystallization (ethanol/water) to achieve >95% purity .

Basic: What analytical techniques are employed to characterize the crystal structure of this compound?

Methodological Answer:

- X-ray Crystallography: Determine unit cell parameters and hydrogen bonding patterns (e.g., C–H···O/N interactions) using SHELX or PLATON software. Compare bond lengths/angles with literature values (e.g., Allen et al., 1987) .

- Complementary Methods: Pair crystallography with IR spectroscopy (amide I/II bands) and NMR (¹³C for carbonyl groups) to validate structural assignments .

Advanced: How can computational methods like DFT predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) or metal ions (e.g., Hg²⁺) to predict binding affinities and mechanistic pathways .

Advanced: What strategies resolve discrepancies in biological activity data of this compound derivatives?

Methodological Answer:

- Assay Standardization: Control variables like solvent (DMSO concentration ≤1%), cell line viability, and incubation time to minimize false positives/negatives .

- SAR Analysis: Systematically modify substituents (e.g., alkyl chain length, halogen position) and correlate changes with bioactivity trends. Use ANOVA to assess statistical significance .

Advanced: What environmental impact assessments are necessary for synthesis byproducts of this compound?

Methodological Answer:

- Byproduct Identification: Use LC-MS/MS to detect chlorinated intermediates (e.g., chloroacetic acid derivatives) .

- Ecotoxicology Testing: Perform Daphnia magna acute toxicity assays and OECD 301 biodegradability tests to evaluate aquatic toxicity and persistence .

Advanced: How do structural modifications at the phenyl ring influence hydrogen bonding and supramolecular assembly?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance N–H···O hydrogen bond strength, promoting 1D chain or 2D sheet formation .

- Crystallographic Analysis: Compare packing motifs (e.g., herringbone vs. layered) using Mercury CSD. Note torsion angles (e.g., nitro group deviation from aromatic plane) to explain polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.